molecular formula C6H16N2O2S B3078771 N,N-diisopropylsulfamide CAS No. 10539-81-8

N,N-diisopropylsulfamide

Cat. No.: B3078771
CAS No.: 10539-81-8
M. Wt: 180.27 g/mol
InChI Key: ANZYZQPWDHQGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diisopropylsulfamide is an organic compound with the molecular formula C6H16N2O2S. It is a sulfamide derivative characterized by the presence of two isopropyl groups attached to the nitrogen atoms. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

N,N-diisopropylsulfamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a scaffold for designing new therapeutic agents.

    Industry: This compound is used in the production of polymers and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diisopropylsulfamide can be synthesized through several methods. One common synthetic route involves the reaction of diisopropylamine with sulfuryl chloride (SO2Cl2) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropylsulfamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, amines, and substituted sulfamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N,N-diisopropylsulfamide involves its interaction with specific molecular targets. In biological systems, it can act as a hydrogen-bond donor and acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diisopropylsulfamide is unique due to its specific steric and electronic properties conferred by the isopropyl groups. These properties influence its reactivity and interactions with other molecules, making it distinct from other sulfamide derivatives .

Properties

IUPAC Name

2-[propan-2-yl(sulfamoyl)amino]propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2S/c1-5(2)8(6(3)4)11(7,9)10/h5-6H,1-4H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZYZQPWDHQGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diisopropylsulfamide
Reactant of Route 2
N,N-diisopropylsulfamide
Reactant of Route 3
N,N-diisopropylsulfamide
Reactant of Route 4
N,N-diisopropylsulfamide
Reactant of Route 5
N,N-diisopropylsulfamide
Reactant of Route 6
N,N-diisopropylsulfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.